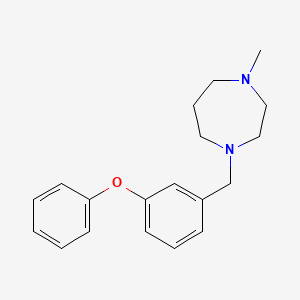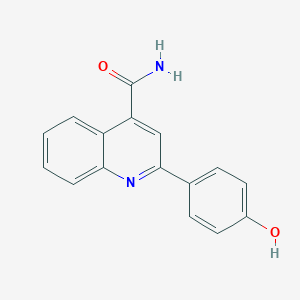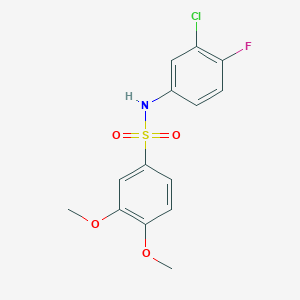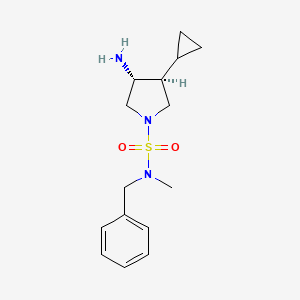![molecular formula C16H18N2O3S B5675250 N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5675250.png)
N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The compound is synthesized through a reaction involving ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions. The crude product is then recrystallized and analyzed using techniques such as HNMR and LC-MS to confirm its structure and purity (Sharma et al., 2018).
Molecular Structure Analysis
N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide crystallizes in the orthorhombic crystal system. The structure exhibits intermolecular hydrogen bonds of the type N–H⋅⋅⋅O, contributing to its stability and configuration. Furthermore, two intramolecular interactions were observed, enhancing its chemical stability (Sharma et al., 2018).
Chemical Reactions and Properties
This compound participates in various chemical reactions due to its functional groups. It has shown potential in modifying the reactivity of certain lymphoid cell populations affected by tumor growth, demonstrating its chemical reactivity and potential therapeutic applications (Wang et al., 2004).
Physical Properties Analysis
The physical properties, such as solubility and crystalline structure, are determined by its molecular configuration. The compound's synthesis process and molecular structure play critical roles in defining its physical state, solubility in various solvents, and melting point. However, specific details on these properties require further studies and are not explicitly covered in the available literature.
Chemical Properties Analysis
The chemical properties of N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide, including reactivity, stability, and interactions with other chemical entities, derive from its sulfonamide and acetamide functional groups. These groups influence its behavior in biological systems and reactions with other chemicals. The compound's electron behavior and wave function have been studied, indicating its reactivity and potential interaction with biological targets (Bharathy et al., 2021).
Direcciones Futuras
The future directions for the study of N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide could involve further exploration of its biological activities, potential applications, and the development of new derivatives. The compound’s potential as a ligand in metal complexation reactions could also be an interesting area of study .
Mecanismo De Acción
Target of Action
The compound N-(4-{[(2-ethylphenyl)amino]sulfonyl}phenyl)acetamide, also known as Cambridge id 5268250 or Oprea1_026304, primarily targets the vesicular monoamine transporter 2 (VMAT2) . VMAT2 is a protein that transports neurotransmitters such as dopamine, norepinephrine, serotonin, and histamine into synaptic vesicles for storage until needed for release during neurotransmission .
Mode of Action
The compound acts as an inhibitor of VMAT2 , reducing dopamine storage and release . This action curtails the overstimulation of supersensitive D2 dopamine receptors in the motor striatum that causes certain neurological disorders . By inhibiting VMAT2, the compound results in stronger “stop” signals and weaker “go” signals in the motor striatum, leading to robust therapeutic effects .
Biochemical Pathways
The inhibition of VMAT2 affects the dopaminergic pathway . This pathway is involved in various functions, including motor control, reward, and the release of various hormones. The compound’s action on this pathway can lead to changes in these functions, potentially providing therapeutic benefits for conditions like tardive dyskinesia .
Pharmacokinetics
Pharmacokinetics generally involves processes such as absorption into the bloodstream, distribution throughout the body, metabolism by enzymes, and excretion from the body . These processes can be influenced by various factors, including the compound’s chemical properties, the route of administration, and individual patient characteristics .
Result of Action
The inhibition of VMAT2 by the compound leads to a reduction in the release of dopamine . This can result in a decrease in the overstimulation of D2 dopamine receptors in the motor striatum, potentially reducing the symptoms of conditions like tardive dyskinesia . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. These can include the presence of other drugs, the patient’s physiological state, and genetic factors . For example, the presence of certain enzymes can affect the metabolism of the compound, potentially influencing its efficacy and side effects . Additionally, genetic variations can affect the patient’s response to the compound .
Propiedades
IUPAC Name |
N-[4-[(2-ethylphenyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-3-13-6-4-5-7-16(13)18-22(20,21)15-10-8-14(9-11-15)17-12(2)19/h4-11,18H,3H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGVRPCXVSXZFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5268250 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(ethylthio)-4-phenyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5675172.png)

![2-butyl-8-(morpholin-4-ylacetyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5675188.png)
![4,5-dimethyl-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl}pyrimidine](/img/structure/B5675200.png)

![1-[3-(1,3-dihydro-2H-isoindol-2-ylmethyl)phenoxy]-3-morpholin-4-ylpropan-2-ol](/img/structure/B5675211.png)
![5-(4-ethylbenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B5675218.png)




![2-(1H-benzimidazol-2-yl)-3-[(2-ethylphenyl)amino]acrylonitrile](/img/structure/B5675237.png)

![2-benzyl-9-(2-ethoxypropanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5675246.png)